molecular formula C9H16N4O B11729081 5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide

5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11729081
M. Wt: 196.25 g/mol
InChI Key: VDPPVDWTXLGGSZ-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . Common methods include:

Industrial Production Methods

Industrial production methods often involve multi-component reactions and one-pot synthesis techniques to streamline the process and increase yield. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting downstream pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-propyl-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and propyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-ethyl-N-propylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-12-13(4-2)8(7)10/h6H,3-5,10H2,1-2H3,(H,11,14)

InChI Key

VDPPVDWTXLGGSZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N(N=C1)CC)N

Origin of Product

United States

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